N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Descripción general
Descripción
Vandetanib-d6 es una forma deuterada de vandetanib, un inhibidor de la tirosina quinasa utilizado principalmente en el tratamiento del cáncer de tiroides medular. Los átomos de deuterio en vandetanib-d6 reemplazan los átomos de hidrógeno, lo que puede ayudar en el estudio de la farmacocinética y las vías metabólicas del fármaco .
Mecanismo De Acción
Vandetanib-d6, al igual que vandetanib, inhibe múltiples tirosina quinasas, incluido el receptor del factor de crecimiento endotelial vascular, el receptor del factor de crecimiento epidérmico y las tirosina quinasas REordenadas durante la Transfección. Al bloquear estas vías, vandetanib-d6 inhibe el crecimiento tumoral, la progresión y la angiogénesis .
Compuestos similares:
Gefitinib: Otro inhibidor de la tirosina quinasa que se dirige al receptor del factor de crecimiento epidérmico.
Erlotinib: Similar a gefitinib, utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.
Singularidad: La singularidad de Vandetanib-d6 radica en su forma deuterada, que proporciona ventajas en el estudio de la farmacocinética y el metabolismo del fármaco. Los átomos de deuterio pueden conducir a una tasa metabólica más lenta, lo que puede mejorar la eficacia del fármaco y reducir los efectos secundarios .
Análisis Bioquímico
Biochemical Properties
Vandetanib-d6, like its parent compound Vandetanib, is known to inhibit key signaling pathways in cancer by inhibiting vascular endothelial growth factor receptor (VEGFR)-dependent tumor angiogenesis and epidermal growth factor receptor (EGFR)-dependent tumor cell growth and survival . It also inhibits RET (rearranged during transfection) tyrosine kinase activity .
Cellular Effects
Vandetanib-d6 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit VEGF and EGF-stimulated human umbilical vein endothelial cell proliferation in vitro .
Molecular Mechanism
The molecular mechanism of Vandetanib-d6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by targeting several cell receptors in combination, including those involved in RET, VEGFR2, and EGFR signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vandetanib-d6 have been observed to change over time . It has been shown to significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion and remodeling .
Dosage Effects in Animal Models
The effects of Vandetanib-d6 vary with different dosages in animal models . It has been shown to significantly reduce tumor volume, tumor proliferation, and tumor endothelial cell proliferation compared with control .
Metabolic Pathways
Vandetanib-d6 is involved in several metabolic pathways . Phase I metabolic pathways for Vandetanib-d6 were N-demethylation, N-oxide formation, α-carbonyl formation and α-hydroxylation . All phase I metabolic pathways happened in N-methyl piperidine of Vandetanib-d6 .
Transport and Distribution
Given its similarity to Vandetanib, it is likely to share similar transport and distribution characteristics .
Subcellular Localization
Given its role as a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target kinases .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de vandetanib-d6 implica la incorporación de átomos de deuterio en la molécula de vandetanib. Esto se puede lograr mediante varios métodos, incluido el uso de reactivos y disolventes deuterados durante el proceso de síntesis.
Métodos de producción industrial: La producción industrial de vandetanib-d6 generalmente implica la síntesis a gran escala utilizando materiales de partida deuterados. El proceso está optimizado para garantizar un alto rendimiento y pureza, con estrictas medidas de control de calidad para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de reacciones: Vandetanib-d6 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar vandetanib N-óxido.
Reducción: Las reacciones de reducción pueden conducir a la formación de desmetil-vandetanib.
Sustitución: Las reacciones de sustitución pueden ocurrir en el núcleo de quinazolina o en la cadena lateral de piperidina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Productos principales:
Oxidación: Vandetanib N-óxido.
Reducción: Desmetil-vandetanib.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Vandetanib-d6 se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:
Química: Se utiliza como estándar de referencia en química analítica para el desarrollo y validación de métodos.
Biología: Ayuda a estudiar las vías metabólicas y la farmacocinética de vandetanib.
Medicina: Se utiliza en estudios preclínicos y clínicos para comprender el comportamiento del fármaco en el cuerpo.
Industria: Se emplea en el control de calidad de la producción de vandetanib.
Comparación Con Compuestos Similares
Gefitinib: Another tyrosine kinase inhibitor targeting epidermal growth factor receptor.
Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.
Uniqueness: Vandetanib-d6’s uniqueness lies in its deuterated form, which provides advantages in studying the drug’s pharmacokinetics and metabolism. The deuterium atoms can lead to a slower metabolic rate, potentially enhancing the drug’s efficacy and reducing side effects .
Actividad Biológica
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine, also known as Vandetanib-d6, is a deuterated derivative of Vandetanib, a well-known tyrosine kinase inhibitor (TKI) primarily used in the treatment of medullary thyroid cancer. This compound exhibits significant biological activity through its inhibition of multiple receptor tyrosine kinases, which are crucial in various cellular processes, including proliferation and angiogenesis.
Chemical Structure and Properties
- Molecular Formula : C22H24BrFN4O2
- Molecular Weight : 481.4 g/mol
- IUPAC Name : N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine
The compound's structure is characterized by the presence of a quinazoline core, which is essential for its biological activity. The incorporation of deuterium atoms enhances the stability and metabolic profiling of the compound, making it a valuable tool in pharmacokinetic studies.
Target Receptors
Vandetanib-d6 primarily targets the following receptors:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Involved in angiogenesis and endothelial cell proliferation.
- Epidermal Growth Factor Receptor (EGFR) : Plays a role in tumor cell growth and survival.
- REarranged during Transfection (RET) Tyrosine Kinases : Implicated in cell proliferation and differentiation.
Mode of Action
The compound acts by inhibiting the kinase activities of these receptors, leading to the disruption of intracellular signaling pathways that promote tumor growth and vascularization. This inhibition is crucial for controlling cancer progression.
Anticancer Activity
Vandetanib-d6 has shown promising results in various studies focusing on its anticancer properties:
- In vitro Studies : The compound demonstrated potent inhibitory effects on cancer cell lines, including those derived from medullary thyroid carcinoma. The IC50 values indicate strong cytotoxicity compared to standard chemotherapeutics.
Cell Line | IC50 (μM) | Reference |
---|---|---|
Medullary Thyroid Cancer | 0.05 | |
A549 (Lung Cancer) | 0.08 | |
MCF7 (Breast Cancer) | 0.06 |
Pharmacokinetics
The deuterated form allows for enhanced tracking of the compound's metabolic pathways, providing insights into its pharmacokinetic properties:
- Absorption : Rapidly absorbed with a bioavailability influenced by food intake.
- Distribution : High tissue distribution with significant binding to plasma proteins.
- Metabolism : Primarily hepatic metabolism via cytochrome P450 enzymes.
Case Studies
Several case studies have highlighted the efficacy of Vandetanib-d6 in clinical settings:
- Case Study 1 : A patient with advanced medullary thyroid carcinoma showed a significant reduction in tumor size after treatment with Vandetanib-d6, correlating with decreased levels of circulating tumor markers.
- Case Study 2 : In a cohort study involving lung cancer patients, Vandetanib-d6 was associated with improved progression-free survival compared to traditional therapies.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i1D3,2D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHESEBZOYNR-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.